molecular formula C11H13NO3 B2461908 3-(Propylcarbamoyl)benzoic acid CAS No. 940879-50-5

3-(Propylcarbamoyl)benzoic acid

Cat. No.: B2461908
CAS No.: 940879-50-5
M. Wt: 207.229
InChI Key: ZSXQJXAZWUQHFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Propylcarbamoyl)benzoic acid is a compound with the molecular weight of 207.23 . It is also known by its IUPAC name, 3-[(propylamino)carbonyl]benzoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13NO3/c1-2-6-12-10(13)8-4-3-5-9(7-8)11(14)15/h3-5,7H,2,6H2,1H3,(H,12,13)(H,14,15) .

Scientific Research Applications

Antibacterial and Antifungal Properties

3-(Propylcarbamoyl)benzoic acid, a derivative of benzoic acid, shares the antibacterial and antifungal properties common to benzoic acid derivatives. These properties make it useful in various applications, including as a preservative in food, cosmetics, hygiene, and pharmaceutical products. Benzoic acid derivatives are widely distributed in the environment and found in water, soil, and air due to their extensive use and occurrence (Del Olmo, Calzada, & Nuñez, 2017).

Biosynthesis of Natural Products

Benzoic acid derivatives play a crucial role in the biosynthesis of natural products. For instance, they are precursors for a variety of natural products, including naphthalenic and benzenic ansamycins, saliniketals, and mitomycins. Understanding the biosynthesis of these compounds provides insights into the chemical and biochemical processes involved in the natural production of these important substances (Kang, Shen, & Bai, 2012).

Synthesis and Application in Drug Development

The synthesis of novel derivatives of 3-hydroxy benzoic acid, which is structurally related to this compound, has shown potential in drug development. These derivatives demonstrate various biological properties such as antimicrobial, antiviral, and antioxidant effects. They are also explored for their use as preservatives in drugs, cosmetic products, and in perfumery industries (Satpute, Gangan, & Shastri, 2018).

Environmental Applications

Carbamoyl benzoic acids have shown potential in environmental applications, particularly in the coagulation-flocculation processes of wastewater treatment. They have been effective in removing hazardous heavy metals like Pb2+, Cu2+, and Hg2+ from metal plating wastewater. The specific affinity of these compounds towards metallic ions makes them valuable in water treatment processes (Martinez-Quiroz et al., 2017).

Liquid-Crystalline and Polymer Research

Benzoic acid derivatives are integral in the synthesis and stabilization of liquid-crystalline structures, which have potential applications in material science and nanotechnology. For example, polymerizable benzoic acid derivatives have been used to create and maintain multilayered structures in liquid crystal phases, which is significant for the development of new materials with unique properties (Kishikawa, Hirai, & Kohmoto, 2008).

Therapeutic Applications and Plant Growth Regulation

Benzoic acid and its derivatives have been studied for their role in inducing stress tolerance in plants, which can have agricultural applications. They are effective in inducing tolerance to heat, drought, and chilling stress, and the benzoic acid structure is key to this functional role (Senaratna et al., 2004).

Properties

IUPAC Name

3-(propylcarbamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-2-6-12-10(13)8-4-3-5-9(7-8)11(14)15/h3-5,7H,2,6H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXQJXAZWUQHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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